2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFKZXCLCZAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641037 | |
| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22424-62-0 | |
| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-Benzyloxyindole-3-glyoxylamide is tubulin , a globular protein that is the building block of microtubules. Microtubules are a major component of the cytoskeleton, providing structure, shape, and function to cells.
Mode of Action
5-Benzyloxyindole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubule polymerization, leading to the destabilization of microtubules. The compound’s mode of action is multifaceted, affecting microtubules throughout the cell cycle.
Biochemical Pathways
The disruption of microtubule dynamics by 5-Benzyloxyindole-3-glyoxylamide affects various biochemical pathways. The most significant of these is the mitotic pathway , where the compound interferes with the normal function of microtubules, leading to apoptosis , or programmed cell death.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
5-Benzyloxyindole-3-glyoxylamide has been shown to exert a cytotoxic effect against multiple cancer cell lines. It interacts with tubulin at the colchicine binding site, disrupts the cellular microtubule network, and inhibits tumor growth.
Molecular Mechanism
The molecular mechanism of 5-Benzyloxyindole-3-glyoxylamide involves its interaction with tubulin at the colchicine binding site. This interaction disrupts the cellular microtubule network, leading to a cytotoxic effect against multiple cancer cell lines
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit tubulin polymerization and display cancer cell cytotoxicity
Biological Activity
2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features an indole ring system, which is well-known for its biological significance. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
The mechanism of action for this compound involves several pathways:
- Antitumor Activity : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. It interacts with specific molecular targets that are crucial for cell survival and proliferation.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
Antitumor Properties
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study tested the compound against human tumor cell lines such as HT 29 (colon carcinoma), PC 3 (prostate carcinoma), and H 460M (lung carcinoma) using the MTT assay to assess viability after a 144-hour incubation period. The results indicated substantial cytotoxicity, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HT 29 | 10 | High |
| PC 3 | 15 | Moderate |
| H 460M | 12 | High |
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | Strong |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 8 | Moderate |
Case Studies
- Colon Cancer Treatment : A clinical study investigated the effects of the compound on patients with colorectal cancer. Patients received doses ranging from 0.01 mg to 1 g/kg body weight daily. Results showed a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy .
- Antiviral Activity : In vitro studies demonstrated that derivatives of this compound could inhibit RNA-dependent RNA polymerase of SARS-CoV-2, indicating potential as an antiviral agent targeting viral replication pathways .
Preparation Methods
Core Synthetic Pathway
The preparation of 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide follows a two-step sequence:
-
Synthesis of 5-Benzyloxyindole :
The starting material, 5-hydroxyindole, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This step typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–8 hours, achieving yields of 85–90%. -
Acylation with Oxalyl Chloride :
5-Benzyloxyindole reacts with oxalyl chloride in anhydrous diethyl ether at 0°C to form the intermediate 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetyl chloride (S-1). This intermediate is then treated with dimethylamine hydrochloride in a basic aqueous solution (e.g., KOH or NaOH) to yield the final acetamide product (S-2).
Representative Reaction Conditions:
Optimization of Acylation
The acylation step is critical for determining overall yield and purity. Key variables include:
-
Solvent Selection : Anhydrous ether minimizes side reactions compared to THF or DMSO, which may decompose the benzyloxy group under prolonged heating.
-
Base Compatibility : Potassium hydroxide (6.38 mmol) outperforms sodium hydroxide in stabilizing the reaction milieu, reducing hydrolysis of the oxoacetyl chloride intermediate.
-
Stoichiometry : A 2:1 molar ratio of oxalyl chloride to 5-benzyloxyindole ensures complete conversion, with excess reagent removed via vacuum filtration.
Analytical Validation and Purification
Structural Confirmation
Post-synthesis validation employs:
Purification Techniques
-
Recrystallization : Methanol is the solvent of choice, yielding crystalline product with minimal residual dimethylamine hydrochloride.
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:1) removes unreacted 5-benzyloxyindole, though this method is less cost-effective for industrial-scale production.
Comparative Analysis of Methodologies
Patent-Derived Protocols vs. Academic Methods
A comparative evaluation of synthetic approaches reveals:
| Parameter | Patent Method | Academic Method |
|---|---|---|
| Oxalyl Chloride | 2.0 mmol, 0°C, 30 min | 1.5 mmol, -78°C, 0.5 h |
| Base | KOH/NaOH | NaOMe |
| Yield (S-2) | 94–95% | 73% |
| Purity | >95% (HPLC) | 90% (NMR) |
The patent method’s higher yield stems from optimized stoichiometry and milder reaction conditions, whereas the academic protocol’s lower yield reflects challenges in intermediate stabilization .
Q & A
Q. Key Parameters :
- Temperature control : Reactions at 0°C minimize byproduct formation during reductions .
- Solvent choice : Methanol or ethyl acetate is preferred for solubility and stability .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) ensures high purity .
Which spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- FT-IR and FT-Raman : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxoacetamide moiety) and vibrational modes .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₄N₂O₃, exact mass 294.1004) .
Table 1 : Key Spectral Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H-NMR | δ 5.1 ppm (OCH₂Ph), δ 10.8 ppm (NH) | |
| ¹³C-NMR | δ 165.2 ppm (C=O, oxoacetamide) | |
| FT-IR | 1702 cm⁻¹ (C=O stretch) |
How can researchers resolve contradictions in spectral data during structural elucidation?
Q. Advanced
- Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping proton signals) .
- Computational modeling : Compare experimental IR/Raman data with density functional theory (DFT)-predicted vibrational spectra to confirm assignments .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous structural confirmation, especially for regiochemical ambiguities .
Example : Discrepancies in carbonyl peak positions can arise from solvent polarity effects. Re-measuring NMR in deuterated DMSO or CDCl₃ clarifies solvent-induced shifts .
What strategies optimize synthetic yield while minimizing byproducts for this compound?
Q. Advanced
- Byproduct suppression :
- Catalyst screening : Transition metals (e.g., NiCl₂) enhance reduction efficiency but require strict moisture control .
- Reaction monitoring : TLC or HPLC tracks intermediate conversion, enabling timely termination to avoid degradation .
Case Study : Substituting NaBH₄ with NaBH₃CN in the reduction step improved yield from 65% to 82% by reducing over-reduction of the nitrile intermediate .
What biological activities have been preliminarily observed for this compound, and what assays are used?
Q. Basic
Q. Assay Protocols :
- Radioligand displacement : Membrane preparations from CB2-expressing HEK293 cells .
- Microbroth dilution : MIC determination in Mueller-Hinton broth .
How does modifying the benzyloxy group affect bioactivity and electronic properties?
Q. Advanced
- Substituent effects :
- DFT calculations : HOMO-LUMO gaps correlate with redox activity; smaller gaps (~4.5 eV) predict higher reactivity in biological systems .
Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Bioactivity (CB2 IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Benzyloxy (default) | 75 nM | 0.12 |
| 4-Nitrobenzyloxy | 48 nM | 0.08 |
| Adamantyloxy | 92 nM | 0.05 |
What computational methods predict the compound’s electronic properties, and how do they align with experimental data?
Q. Advanced
- DFT/B3LYP : Predicts electrostatic potential maps, identifying nucleophilic (indole NH) and electrophilic (carbonyl) sites for reactivity .
- Molecular docking (AutoDock Vina) : Simulates CB2 binding poses, showing hydrogen bonding between the oxoacetamide carbonyl and receptor residues (e.g., Lys109) .
- Validation : Experimental IR and NMR data align with DFT-predicted vibrational frequencies and chemical shifts within <5% error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
